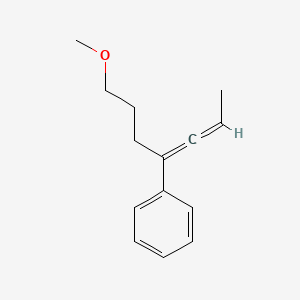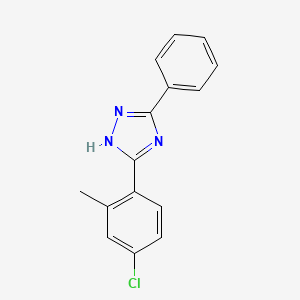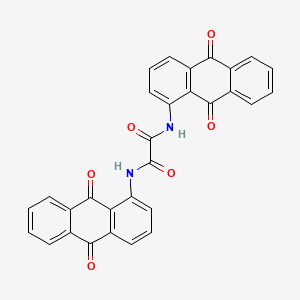
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is a complex organic compound characterized by the presence of two anthracene units linked through an ethanediamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The presence of the anthracene units allows for π-π stacking interactions, which can further modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a different substituent on the anthracene unit.
Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc(II) chloride: Contains diazonium groups and a metal ion, offering different reactivity and applications.
Uniqueness
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
84914-73-8 |
|---|---|
Formule moléculaire |
C30H16N2O6 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
N,N'-bis(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C30H16N2O6/c33-25-15-7-1-3-9-17(15)27(35)23-19(25)11-5-13-21(23)31-29(37)30(38)32-22-14-6-12-20-24(22)28(36)18-10-4-2-8-16(18)26(20)34/h1-14H,(H,31,37)(H,32,38) |
Clé InChI |
DWMOKFLFEAVEKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
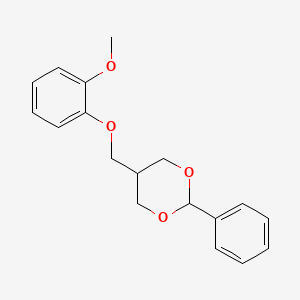
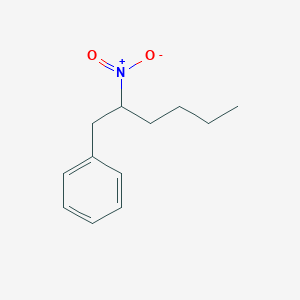
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
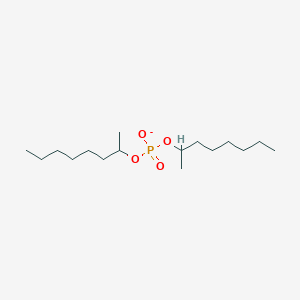
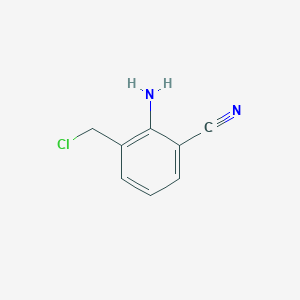

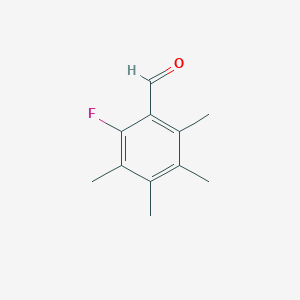
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)


